Technical Whitepaper: Chemical Characteristics and Synthetic Utility of 2-(2-Chloroethyl)-1H-benzimidazole Hydrochloride (CAS 853789-17-0)
Technical Whitepaper: Chemical Characteristics and Synthetic Utility of 2-(2-Chloroethyl)-1H-benzimidazole Hydrochloride (CAS 853789-17-0)
Executive Summary
In the landscape of modern medicinal chemistry, the benzimidazole scaffold is a privileged structure due to its profound ability to mimic purine bases and interact with a vast array of biological targets[1]. CAS 853789-17-0 (2-(2-Chloroethyl)-1H-benzimidazole hydrochloride) serves as a highly versatile, electrophilic building block designed for the rapid assembly of complex benzimidazole derivatives. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, offering researchers a definitive guide to maximizing its synthetic utility.
Physicochemical Profiling & Structural Causality
Understanding the physical state of a building block is critical for predictable reaction scaling. The structural design of CAS 853789-17-0 is intentionally formulated as a hydrochloride salt to solve a fundamental stability issue inherent to its free base counterpart.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | Causality / Implication |
| CAS Number | 853789-17-0 | Specific to the hydrochloride salt (1:1)[2]. |
| Free Base CAS | 405173-97-9 | The active electrophile post-neutralization[3]. |
| Molecular Formula | C9H10Cl2N2 | C9H9ClN2 · HCl |
| Molecular Weight | 217.09 g/mol | Ideal low-MW building block for fragment-based drug design. |
| State | Solid powder | Facilitates precise gravimetric handling and long-term storage. |
| Solubility | H2O, MeOH, DMSO | High polarity driven by the ionic hydrochloride nature. |
The Causality of the Hydrochloride Salt: The free base of this compound contains both a nucleophilic imidazole nitrogen and an electrophilic alkyl chloride[3]. If stored in this state, the dual reactivity inevitably leads to intermolecular auto-alkylation (oligomerization). By formulating the compound as a hydrochloride salt (CAS 853789-17-0), the imidazole nitrogen is protonated. This effectively deactivates its nucleophilicity, ensuring long-term shelf stability and preventing degradation prior to use[2].
Mechanistic Insights: The Electrophilic Hub
The 2-chloroethyl group on the benzimidazole ring provides a highly reactive site for bimolecular nucleophilic substitution (SN2). When the free base is generated in situ, the primary alkyl chloride acts as an excellent leaving group. This allows medicinal chemists to append various secondary amines, thiols, or alkoxides to the core scaffold, rapidly generating libraries of bioactive compounds[1].
Recent advancements in structure-activity relationship (SAR) studies highlight that functionalization at this specific position is critical for developing potent antimicrobial, antiviral, and anticancer agents[4].
Experimental Workflows (Self-Validating Protocols)
To harness the potential of CAS 853789-17-0, the SN2 reaction must be carefully controlled. The following protocol details the synthesis of N-alkyl benzimidazole derivatives, engineered as a self-validating system to ensure high yields and purity.
Protocol: In Situ Free Base Generation and SN2 Substitution
Step 1: Free Base Liberation
-
Action: Suspend CAS 853789-17-0 (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3.
-
Causality: The mild base neutralizes the HCl salt without hydrolyzing the sensitive alkyl chloride. The biphasic system immediately extracts the highly reactive free base into the organic layer, shielding it from premature aqueous solvolysis.
-
Validation Checkpoint: The aqueous phase pH must read ~8.0 to confirm complete neutralization.
Step 2: Nucleophilic Substitution (SN2)
-
Action: Concentrate the DCM layer in vacuo at ambient temperature and immediately redissolve the free base in anhydrous Acetonitrile (ACN). Add the target secondary amine (1.2 eq) and anhydrous K2CO3 (2.0 eq). Heat to 60°C for 4-6 hours.
-
Causality: ACN is a polar aprotic solvent that minimizes the solvation shell around the incoming nucleophile, maximizing its reactivity. K2CO3 acts as a mild acid scavenger for the HCl generated during the SN2 process, driving the reaction forward without causing base-catalyzed degradation of the benzimidazole core.
-
Validation Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material spot (Rf ~0.4) must disappear entirely.
Step 3: Purification and Isolation
-
Action: Filter the reaction mixture to remove inorganic salts, concentrate the filtrate, and purify via flash column chromatography.
-
Validation Checkpoint: Confirm product identity via LC-MS (ESI+), verifying the [M+H]+ peak corresponds to the target pharmacophore.
Synthetic workflow for nucleophilic substitution of CAS 853789-17-0.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Causality / Implication |
| Solvent | Anhydrous ACN | Polar aprotic nature accelerates SN2 kinetics. |
| Base | K2CO3 | Prevents core degradation while scavenging acid. |
| Temperature | 60°C – 80°C | Provides activation energy without thermal decomposition. |
Biological Relevance and Downstream Signaling
Once derivatized, compounds originating from CAS 853789-17-0 frequently exhibit potent biological activity. A classic application of the 2-substituted benzimidazole scaffold is the development of H1-antihistamines (e.g., bilastine analogs). These derivatives act as inverse agonists at the Histamine H1 receptor, a Gq-coupled G-Protein Coupled Receptor (GPCR)[1]. By binding to the receptor, the benzimidazole derivative prevents the downstream cleavage of PIP2 into IP3, thereby halting the release of intracellular calcium that triggers allergic inflammatory responses.
GPCR (Gq) signaling pathway modulated by benzimidazole-based antihistamines.
References
-
MDPI - Molecules. "Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions". Available at:[Link][1]
-
RSC Advances / NIH. "Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024)". Available at:[Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-BenziMidazole, 2-(2-chloroethyl)-, hydrochloride (1:1) | 853789-17-0 [chemicalbook.com]
- 3. 2-(2-Chloroethyl)benzimidazole | 405173-97-9 [chemicalbook.com]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
